molecular formula C14H18N2O3 B2607197 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide CAS No. 922053-40-5

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide

Cat. No. B2607197
M. Wt: 262.309
InChI Key: MGBMDHMLRLARDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide” is a chemical compound that has been studied in the scientific community due to its various biological properties1. The molecular formula of this compound is C20H22N2O41.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound could not be retrieved from the available resources.



Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound could not be found.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could not be retrieved from the available resources.


Scientific Research Applications

Antibiotic and Antimicrobial Activity

Compounds structurally related to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide have been explored for their biological activities. For instance, tetrahydroquinoline derivatives have shown high biological activity against bacteria and fungi, suggesting potential as antibiotics (Asolkar et al., 2004).

Catalysis and Synthetic Chemistry

Research on the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, including tetrahydroisoquinolinone products, highlights the compound's utility in catalysis and synthetic chemistry. This process offers a mild, practical, and efficient method for creating valuable products (Rakshit et al., 2011).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of closely related compounds have provided insights into their molecular configuration, intermolecular interactions, and potential applications in materials science (Filali Baba et al., 2019).

Pharmaceutical Research

Compounds within this chemical family have been synthesized as key intermediates for selective EGFR kinase inhibitors, indicating their importance in pharmaceutical research and drug development (Jiang et al., 2011). This is particularly relevant for anticancer, antimalarial, antidiabetic, and antiviral agents.

Antitumor Activity

Research into methoxy-indolo[2,1-a]isoquinolines demonstrates the potential antitumor activity of compounds related to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide. These studies provide a foundation for further exploration into cancer treatment (Ambros et al., 1988).

Antioxidant Usage

The compound ethoxyquin, sharing a similar functional group, is used as an antioxidant in animal feed, showcasing the broader utility of related chemicals in preserving food quality and safety (Blaszczyk et al., 2013).

Safety And Hazards

There is no specific information available on the safety and hazards associated with this compound.


properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-16-12-6-5-11(15-13(17)9-19-2)8-10(12)4-7-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBMDHMLRLARDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide

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